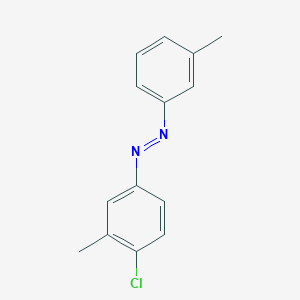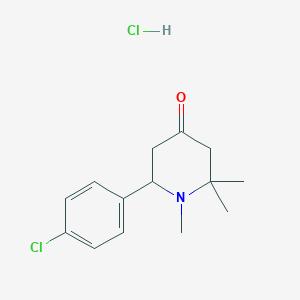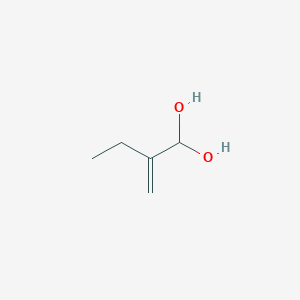![molecular formula C13H11N3O4S B14378237 5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 89683-17-0](/img/structure/B14378237.png)
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a metal-free domino [3+2] cycloaddition reaction. This method uses easily available starting materials and mild reaction conditions, making it eco-friendly and efficient . The reaction conditions often include the use of azides and alkynes, which undergo cycloaddition to form the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. Continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst has been explored for similar triazole compounds, offering high yields and functional group tolerance .
化学反応の分析
Types of Reactions
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the triazole ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, alkynes, and various catalysts such as copper or ruthenium. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives .
科学的研究の応用
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting dihydroorotate dehydrogenase and inducing reactive oxygen species production.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring enzyme inhibition and cellular pathways.
作用機序
The mechanism of action of 5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves:
Inhibition of Dihydroorotate Dehydrogenase: This enzyme is crucial for pyrimidine biosynthesis, and its inhibition can disrupt cellular proliferation, making the compound effective against cancer cells.
Induction of Reactive Oxygen Species: This leads to oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties and biological activities.
Naphthoquinone Derivatives: These compounds have a similar naphthoquinone core and are known for their anticancer and antimicrobial properties.
Uniqueness
5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit dihydroorotate dehydrogenase and induce reactive oxygen species sets it apart from other similar compounds .
特性
CAS番号 |
89683-17-0 |
|---|---|
分子式 |
C13H11N3O4S |
分子量 |
305.31 g/mol |
IUPAC名 |
6,7-dimethyl-5-methylsulfonyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C13H11N3O4S/c1-5-4-7-8(13(6(5)2)21(3,19)20)12(18)10-9(11(7)17)14-16-15-10/h4H,1-3H3,(H,14,15,16) |
InChIキー |
QMAJMHXKIWUYAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C)S(=O)(=O)C)C(=O)C3=NNN=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


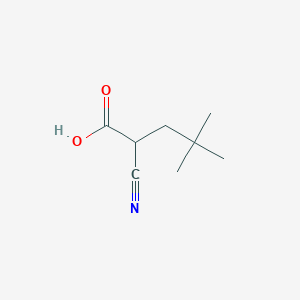

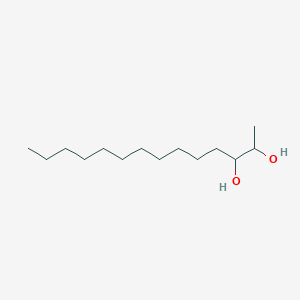
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
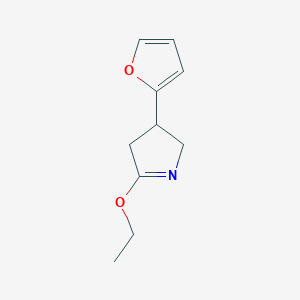
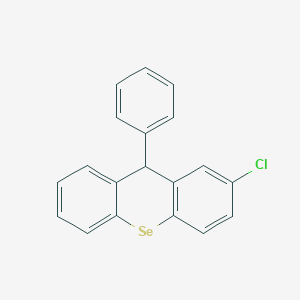
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
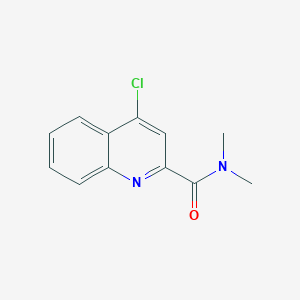
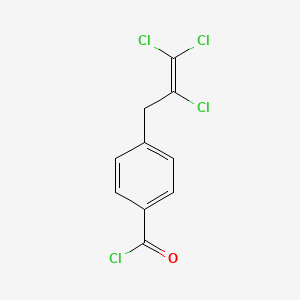
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
